

2-Amino-4'-chlorobenzophenone chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4'-chlorobenzophenone

Cat. No.: B151046

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2-Amino-4'-chlorobenzophenone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Amino-4'-chlorobenzophenone**, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Core Chemical Properties

2-Amino-4'-chlorobenzophenone, with the CAS number 2894-51-1, is a substituted benzophenone.^{[1][2]} Its chemical structure consists of a benzophenone core with an amino group at the 2-position of one phenyl ring and a chlorine atom at the 4'-position of the other phenyl ring.

Synonyms: (2-Aminophenyl)(4-chlorophenyl)methanone, 2-(4-Chlorobenzoyl)aniline^{[2][3]}

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₀ ClNO	[1][2]
Molecular Weight	231.68 g/mol	[1][2][3]
Melting Point	103 °C, 120 °C	[1][3]
Boiling Point	419.8 ± 30.0 °C (Predicted)	[1][3]
Density	1.274 ± 0.06 g/cm ³	[1][3]
Flash Point	207.7 °C	[3]
Vapor Pressure	2.96E-07 mmHg at 25°C	[3]
Refractive Index	1.636	[3]
LogP	3.9	[3]
Topological Polar Surface Area	43.1 Å ²	[3]

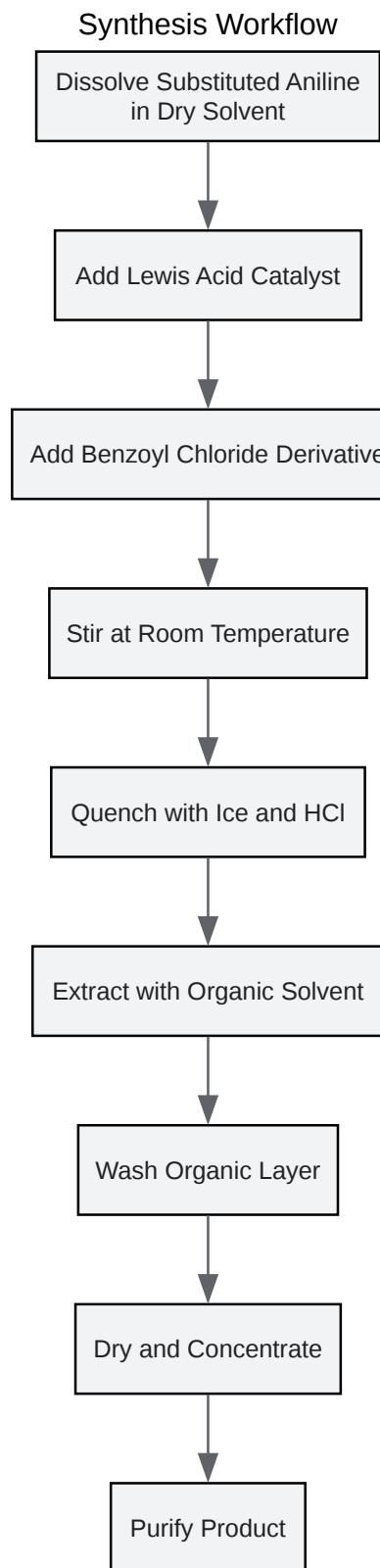
Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	Spectral data available.	[4]
IR Spectroscopy	KBr disc, nujol mull spectra available.	[4]
Mass Spectrometry	Mass spectral data available.	[4]

Experimental Protocols

Synthesis of 2-Amino-4'-chlorobenzophenone

A common method for the synthesis of 2-aminobenzophenones is the Friedel-Crafts acylation. The following is a representative protocol.


Materials:

- Substituted Aniline

- Benzoyl Chloride derivative
- Lewis Acid Catalyst (e.g., AlCl_3)
- Organic Solvent (e.g., Dichloromethane)
- Hydrochloric Acid
- Sodium Bicarbonate Solution
- Anhydrous Sodium Sulfate

Procedure:

- Dissolve the substituted aniline in a dry organic solvent under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 5 °C.
- Add the benzoyl chloride derivative dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **2-Amino-4'-chlorobenzophenone**.

Purification by Recrystallization

Materials:

- Crude **2-Amino-4'-chlorobenzophenone**
- Ethanol (95%)
- Activated Carbon (optional)
- Ice Bath

Procedure:

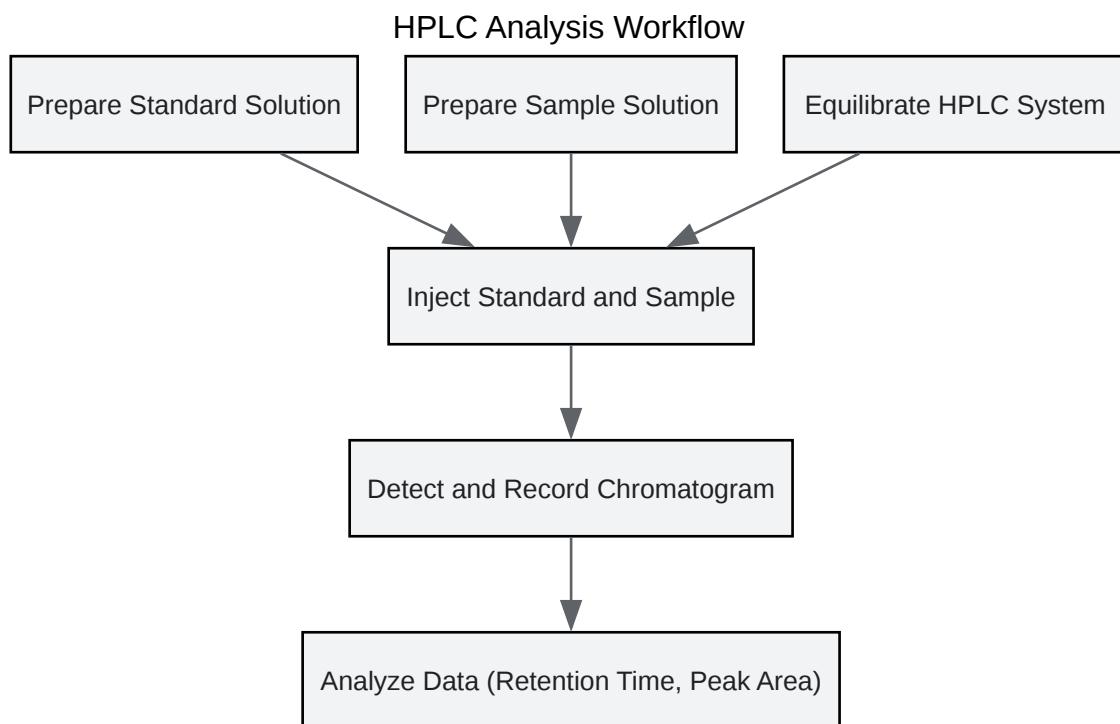
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
- If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
- Perform a hot gravity filtration to remove insoluble impurities and activated carbon.
- Allow the filtrate to cool slowly to room temperature to form crystals.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the purified crystals in a desiccator or a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of **2-Amino-4'-chlorobenzophenone**.^[2]

Instrumentation:

- HPLC system with a UV detector

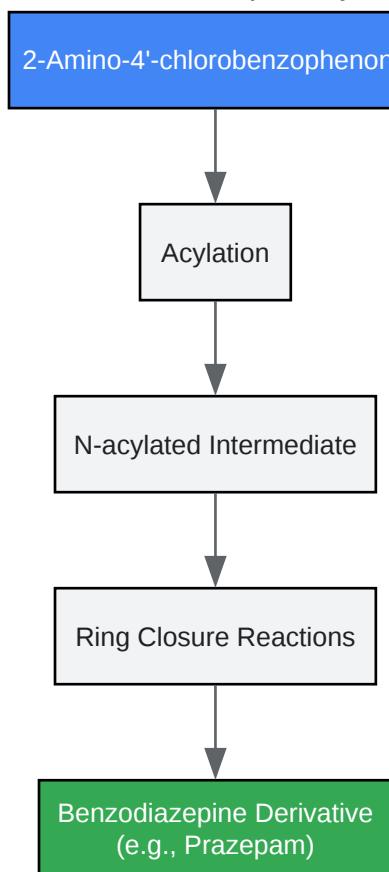

- C18 column (e.g., 4.6 x 250 mm, 5 μm)

Mobile Phase:

- A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for MS compatibility.[\[2\]](#)

Procedure:

- Prepare a standard solution of **2-Amino-4'-chlorobenzophenone** of known concentration in the mobile phase.
- Prepare the sample solution by dissolving the product in the mobile phase.
- Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength based on the UV absorbance maximum of the compound.
- Inject the standard and sample solutions into the HPLC system.
- Identify and quantify the peak corresponding to **2-Amino-4'-chlorobenzophenone** by comparing the retention time and peak area with the standard.



[Click to download full resolution via product page](#)**Figure 2:** General workflow for the HPLC analysis of **2-Amino-4'-chlorobenzophenone**.

Applications in Drug Development

2-Amino-4'-chlorobenzophenone is a crucial intermediate in the synthesis of several benzodiazepines, a class of psychoactive drugs. For instance, it is a precursor for the synthesis of prazepam. The synthesis involves the acylation of the amino group followed by a series of reactions to form the diazepine ring.

Role in Benzodiazepine Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4'-chlorobenzophenone | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. Separation of 2-Amino-4'-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Amino-4'-chlorobenzophenone chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151046#2-amino-4-chlorobenzophenone-chemical-properties\]](https://www.benchchem.com/product/b151046#2-amino-4-chlorobenzophenone-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com